4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole
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Overview
Description
4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole typically involves multiple steps. The starting material, 4-methylaniline, undergoes a series of reactions including acylation, cyclization, and alkylation to form the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of ketone groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to a secondary alcohol using sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include cesium carbonate, sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, which can lead to cytotoxic effects on cancer cells . Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H10N6O3S |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C15H10N6O3S/c1-20-14(9-5-3-2-4-6-9)16-17-15(20)25-11-8-7-10(21(22)23)12-13(11)19-24-18-12/h2-8H,1H3 |
InChI Key |
WRIRFRURXHUQLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC2=CC=C(C3=NON=C23)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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